Cas no 1805223-91-9 (4-(Difluoromethyl)-2-nitropyridine-3-methanol)
4-(Difluoromethyl)-2-nitropyridine-3-methanol Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-2-nitropyridine-3-methanol
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- Inchi: 1S/C7H6F2N2O3/c8-6(9)4-1-2-10-7(11(13)14)5(4)3-12/h1-2,6,12H,3H2
- InChI Key: PIASOTKCNIVZAP-UHFFFAOYSA-N
- SMILES: FC(C1C=CN=C(C=1CO)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 210
- XLogP3: 0.7
- Topological Polar Surface Area: 78.9
4-(Difluoromethyl)-2-nitropyridine-3-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029077790-250mg |
4-(Difluoromethyl)-2-nitropyridine-3-methanol |
1805223-91-9 | 97% | 250mg |
$504.00 | 2022-04-01 | |
| Alichem | A029077790-500mg |
4-(Difluoromethyl)-2-nitropyridine-3-methanol |
1805223-91-9 | 97% | 500mg |
$855.75 | 2022-04-01 | |
| Alichem | A029077790-1g |
4-(Difluoromethyl)-2-nitropyridine-3-methanol |
1805223-91-9 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-(Difluoromethyl)-2-nitropyridine-3-methanol Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 4-(Difluoromethyl)-2-nitropyridine-3-methanol
Comprehensive Analysis of 4-(Difluoromethyl)-2-nitropyridine-3-methanol (CAS No. 1805223-91-9)
The compound 4-(Difluoromethyl)-2-nitropyridine-3-methanol (CAS No. 1805223-91-9) is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceutical research and organic synthesis. With its unique molecular structure featuring a difluoromethyl group and a nitropyridine core, this compound serves as a versatile intermediate for the development of novel therapeutic agents. Researchers are particularly interested in its potential applications in drug discovery, especially in the design of enzyme inhibitors and receptor modulators. The presence of the nitro and methanol functional groups further enhances its reactivity, making it a valuable building block for complex molecular architectures.
In recent years, the demand for fluorinated pyridine derivatives like 4-(Difluoromethyl)-2-nitropyridine-3-methanol has surged due to their enhanced metabolic stability and bioavailability. These properties are critical in the development of next-generation pharmaceuticals, aligning with the growing focus on precision medicine and targeted therapies. The compound’s CAS No. 1805223-91-9 is frequently searched in academic databases and chemical marketplaces, reflecting its importance in both academic and industrial settings. Its synthesis and applications are often discussed in the context of green chemistry and sustainable methodologies, addressing the global push for environmentally friendly processes.
One of the most intriguing aspects of 4-(Difluoromethyl)-2-nitropyridine-3-methanol is its role in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry. The nitropyridine scaffold is known for its electron-withdrawing properties, which can significantly influence the pharmacokinetics of drug candidates. This has led to increased interest in the compound’s potential use in treating diseases such as cancer and infectious diseases, where fluorinated compounds have shown remarkable efficacy. Additionally, the compound’s methanol group offers a handle for further derivatization, enabling the creation of diverse chemical libraries for high-throughput screening.
The analytical characterization of CAS No. 1805223-91-9 involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for confirming the compound’s purity and structural integrity, which are critical for its use in sensitive applications. The compound’s stability under various conditions is also a topic of interest, as it impacts storage and handling protocols. Researchers often explore its compatibility with common solvents and reagents, ensuring optimal performance in synthetic workflows.
From a commercial perspective, 4-(Difluoromethyl)-2-nitropyridine-3-methanol is available through specialized chemical suppliers, with pricing and availability often influenced by its demand in research and development. The compound’s niche applications mean that it is typically produced in small batches, adhering to stringent quality control measures. Its use in drug discovery pipelines and academic research projects underscores its value as a high-value intermediate. Furthermore, the compound’s safety profile and regulatory status are carefully monitored to ensure compliance with global chemical standards.
Looking ahead, the potential of 4-(Difluoromethyl)-2-nitropyridine-3-methanol extends beyond traditional pharmaceutical applications. Its unique properties make it a candidate for use in materials science, particularly in the development of functionalized polymers and advanced coatings. The integration of fluorine atoms into such materials can impart desirable characteristics like thermal stability and chemical resistance. As the scientific community continues to explore innovative uses for this compound, its relevance in cutting-edge research is expected to grow.
In conclusion, 4-(Difluoromethyl)-2-nitropyridine-3-methanol (CAS No. 1805223-91-9) represents a fascinating intersection of chemistry and biotechnology. Its multifaceted applications, from drug development to materials engineering, highlight its importance in modern science. As researchers uncover new ways to harness its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and technology. Its continued study will undoubtedly yield exciting discoveries and advancements in the years to come.
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